(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid

Catalog No.
S13964016
CAS No.
1640981-02-7
M.F
C18H20N2O4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(etho...

CAS Number

1640981-02-7

Product Name

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid

IUPAC Name

(E)-4-(3-benzyl-2-methylimidazol-4-yl)-3-ethoxycarbonylbut-3-enoic acid

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C18H20N2O4/c1-3-24-18(23)15(10-17(21)22)9-16-11-19-13(2)20(16)12-14-7-5-4-6-8-14/h4-9,11H,3,10,12H2,1-2H3,(H,21,22)/b15-9+

InChI Key

TVHFEMURPTYTGF-OQLLNIDSSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CN=C(N1CC2=CC=CC=C2)C)CC(=O)O

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN=C(N1CC2=CC=CC=C2)C)/CC(=O)O

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid is a complex organic compound characterized by its unique structural features, including an imidazole ring, a benzyl group, and an ethoxycarbonyl moiety. The compound's structure can be broken down into three main components: the but-3-enoic acid backbone, the imidazole ring, and the ethoxycarbonyl substituent. This combination of functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Typical for compounds containing double bonds and functional groups. Key reaction types include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions.
  • Electrophilic Addition: The double bond in the but-3-enoic acid portion can react with electrophiles, leading to various addition products.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide.

These reactions can be catalyzed by various reagents or enzymes, highlighting the compound's versatility in synthetic organic chemistry.

Research suggests that compounds with imidazole rings often exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid may be influenced by its ability to interact with biological macromolecules such as proteins and nucleic acids. Studies employing quantitative structure-activity relationship (QSAR) methodologies indicate that structural features significantly impact biological efficacy .

The synthesis of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Imidazole Ring: Starting from appropriate precursors such as benzylamine and α-keto acids.
  • Coupling Reaction: The imidazole derivative is then coupled with an ethoxycarbonyl-containing compound using coupling reagents.
  • Final Functionalization: The butenoic acid moiety is introduced through a series of reactions that may involve elimination or substitution processes.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Due to its structural characteristics, (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Exploration in polymer chemistry for creating novel materials with specific properties.

Interaction studies using molecular docking and QSAR analysis have shown that (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid can bind effectively to various biological targets. These studies help elucidate the mechanisms of action and predict the compound's pharmacokinetic properties . Additionally, high-throughput screening methods have been employed to evaluate its efficacy against different cell lines, providing insights into its therapeutic potential.

Several compounds share structural similarities with (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-MethylimidazoleImidazole ringSimpler structure; used as a ligand in coordination chemistry
BenzylimidazoleBenzene ring attached to imidazoleExhibits distinct biological activities; used in drug design
Ethyl 4-(1-benzylimidazolyl)butanoateSimilar backbone with ethoxy substituentDifferent ester functionality; explored for anti-inflammatory properties

While these compounds share certain structural elements, (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid stands out due to its specific combination of functional groups that may confer unique biological activities and reactivity patterns.

Early Discoveries and Structural Innovations

The imidazole scaffold, first synthesized in 1858 by Heinrich Debus through the condensation of glyoxal, formaldehyde, and ammonia, laid the foundation for heterocyclic chemistry. Early work focused on natural product isolation, such as histidine and histamine, which highlighted the pharmacophoric potential of the imidazole ring. The 20th century saw systematic efforts to functionalize imidazole, driven by its amphoteric nature (p$$Ka$$ ~14.5 for deprotonation, p$$K{BH^+}$$ ~7 for protonation) and ability to participate in hydrogen bonding.

By the 1970s, synthetic methodologies advanced significantly with the introduction of multi-component reactions (MCRs). For example, the Radiszewski synthesis enabled efficient production of 2,4,5-trisubstituted imidazoles via condensation of diketones, aldehydes, and ammonia. These methods, however, often suffered from prolonged reaction times (12–24 hours) and moderate yields (40–60%).

Modern Synthetic Paradigms

Contemporary approaches prioritize atom economy and catalytic efficiency. A 2024 study demonstrated the synthesis of trisubstituted imidazoles using SbCl$$_3$$-silica under microwave irradiation, achieving yields >85% within 15 minutes. Similarly, copper oxide-supported silica catalysts facilitated solvent-free synthesis of N-aryl imidazoles with 92% yield and >99% purity. These innovations directly inform the preparation of advanced derivatives like (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid, where stereocontrol at the α,β-unsaturated ester moiety is critical.

Table 1: Evolution of Imidazole Synthesis Techniques

MethodYearCatalyst/ReagentYield (%)Reaction Time
Debus Synthesis1858None<3024 hours
Radiszewski Synthesis1882Ammonium acetate40–6012 hours
Microwave-Assisted2020SbCl$$_3$$-silica85–9015 minutes
Solvent-Free MCR2023CuO/SiO$$_2$$9230 minutes

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

328.14230712 g/mol

Monoisotopic Mass

328.14230712 g/mol

Heavy Atom Count

24

UNII

KWE8GA22QM

Dates

Last modified: 08-10-2024

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